2-Cyclohexylethyl bromoacetate 2-Cyclohexylethyl bromoacetate
Brand Name: Vulcanchem
CAS No.: 6289-69-6
VCID: VC19743691
InChI: InChI=1S/C10H17BrO2/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h9H,1-8H2
SMILES:
Molecular Formula: C10H17BrO2
Molecular Weight: 249.14 g/mol

2-Cyclohexylethyl bromoacetate

CAS No.: 6289-69-6

Cat. No.: VC19743691

Molecular Formula: C10H17BrO2

Molecular Weight: 249.14 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexylethyl bromoacetate - 6289-69-6

Specification

CAS No. 6289-69-6
Molecular Formula C10H17BrO2
Molecular Weight 249.14 g/mol
IUPAC Name 2-cyclohexylethyl 2-bromoacetate
Standard InChI InChI=1S/C10H17BrO2/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h9H,1-8H2
Standard InChI Key NDDLBRFUCDVECC-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CCOC(=O)CBr

Introduction

Chemical Identity and Physicochemical Properties

2-Cyclohexylethyl bromoacetate is systematically named as the 2-cyclohexylethyl ester of bromoacetic acid. Its molecular formula is C11_{11}H19_{19}BrO2_2, with a molecular weight of 263.17 g/mol . The compound is registered under CAS number 6289-69-6 and is commercially available as a white crystalline powder with a purity of ≥99% .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
AppearanceWhite powder
Molecular FormulaC11_{11}H19_{19}BrO2_2Calculated
Molecular Weight263.17 g/molCalculated
SolubilityInsoluble in water; miscible with organic solvents (e.g., ethanol, acetone)Inferred
Storage ConditionsStable at room temperature
Purity≥99%

The compound’s insolubility in water and miscibility with polar aprotic solvents align with trends observed in analogous bromoacetate esters, where hydrophobic alkyl or aryl groups reduce aqueous solubility . The cyclohexyl moiety enhances lipid solubility, making it suitable for reactions in non-polar media.

Applications in Organic Synthesis and Pharmaceuticals

Alkylation Reactions

2-Cyclohexylethyl bromoacetate functions as an alkylating agent, transferring its 2-cyclohexylethyl group to nucleophiles such as amines, thiols, or enolates. This reactivity is leveraged in the synthesis of complex molecules, including:

  • Pharmaceutical intermediates: The compound’s ability to introduce cyclohexylethyl motifs into drug candidates enhances lipophilicity, a critical factor in blood-brain barrier penetration .

  • Polymer chemistry: It serves as a monomer in the preparation of functionalized polymers, where the bromine atom enables post-polymerization modifications .

Reformatsky Reaction

Similar to ethyl bromoacetate, this compound may participate in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate intermediate. This enolate can subsequently condense with carbonyl compounds (e.g., aldehydes, ketones) to yield β-hydroxy esters, a key step in prostaglandin synthesis . For example:

BrCH2COOCH2CH2C6H11+ZnBrZnCH2COOCH2CH2C6H11\text{BrCH}_2\text{COOCH}_2\text{CH}_2\text{C}_6\text{H}_{11} + \text{Zn} \rightarrow \text{BrZnCH}_2\text{COOCH}_2\text{CH}_2\text{C}_6\text{H}_{11} BrZnCH2COOCH2CH2C6H11+RCORRC(OH)CH2COOCH2CH2C6H11+ZnBr2\text{BrZnCH}_2\text{COOCH}_2\text{CH}_2\text{C}_6\text{H}_{11} + \text{RCOR}' \rightarrow \text{RC(OH)CH}_2\text{COOCH}_2\text{CH}_2\text{C}_6\text{H}_{11} + \text{ZnBr}_2

Drug Discovery

In medicinal chemistry, 2-cyclohexylethyl bromoacetate has been utilized to synthesize inhibitors targeting enzymes such as microsomal prostaglandin E2_2 synthase-1 (mPGES-1), a therapeutic target for inflammation and cancer . The cyclohexylethyl group improves metabolic stability and target binding affinity compared to smaller alkyl chains.

Research and Development Trends

Recent studies highlight its role in developing targeted drug delivery systems. For instance, its incorporation into coumarin-stabilized nanoparticles enables controlled release of chemotherapeutics, leveraging the bromoacetate group for covalent attachment . Additionally, efforts to optimize its synthetic accessibility and reduce environmental impact are ongoing, with green chemistry approaches exploring enzymatic esterification .

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